molecular formula C10H6BrNO3 B7793636 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B7793636
M. Wt: 268.06 g/mol
InChI Key: GLXLQCKTUSWCDP-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with efficient cooling systems to manage exothermic reactions. Continuous flow reactors can also be employed to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters helps in achieving high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Hydrogenated quinoline derivatives.

  • Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new drugs and materials.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its use in treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is compared with other similar compounds, such as:

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is structurally similar but contains different halogen atoms, which can affect its reactivity and biological activity.

  • 2-oxo-1,2-dihydroquinoline-3-carboxylic acid: The absence of the bromine atom in this compound results in different chemical properties and applications.

The uniqueness of this compound lies in its bromine atom, which imparts specific reactivity and potential for further functionalization.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research and development in this area may lead to new discoveries and applications in various fields.

Properties

IUPAC Name

7-bromo-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLQCKTUSWCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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